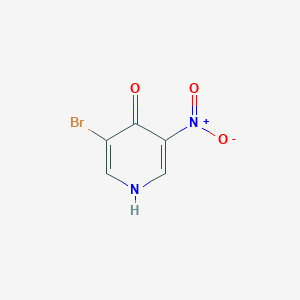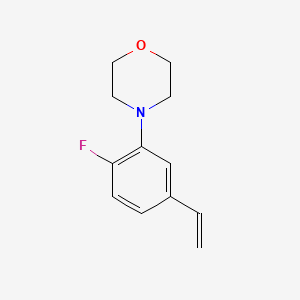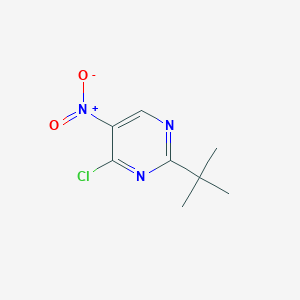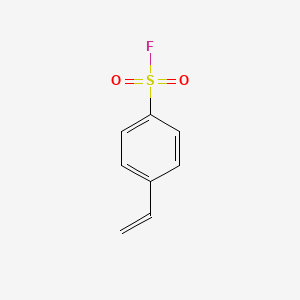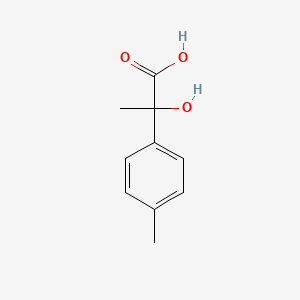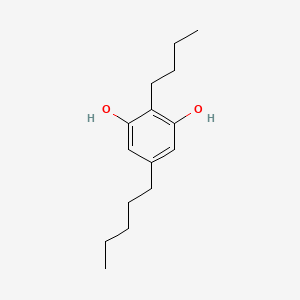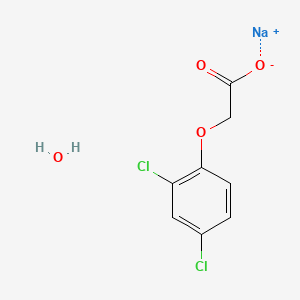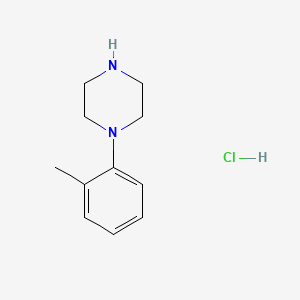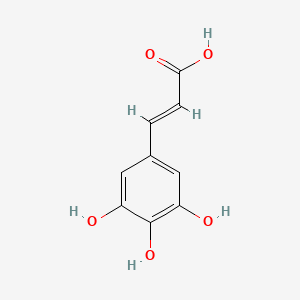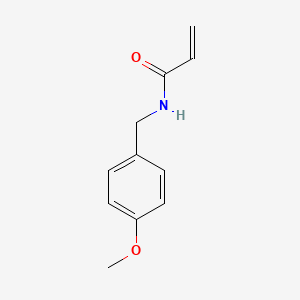
N-(4-methoxybenzyl)acrylamide
概要
説明
N-(4-methoxybenzyl)acrylamide is a chemical compound that has garnered attention in various scientific fields due to its unique properties. It is a derivative of acrylamide, which is widely used in the production of polymers, adhesives, and other industrial products. The addition of a 4-methoxybenzyl group to acrylamide results in a compound with distinct characteristics that make it valuable for research and industrial applications.
作用機序
Mode of Action
The interaction of acrylamides with motor proteins is considered to be a major mechanism in acrylamide toxicity .
Biochemical Pathways
. This could potentially affect various biochemical pathways in the body.
Action Environment
The action environment of N-(4-methoxybenzyl)acrylamide can vary depending on its application. For instance, in marine antifouling applications, the compound is incorporated into a polymer network to achieve long-lasting antifouling property . The chemical grafting of the compound into the polymer improves the antifouling life of the coating and reduces environmental pollution caused by leakage .
準備方法
Synthetic Routes and Reaction Conditions
N-(4-methoxybenzyl)acrylamide can be synthesized through a one-pot method involving the reaction of acrylonitrile with 4-methoxybenzyl alcohol in the presence of sulfuric acid. The reaction is carried out at low temperatures (0–5°C) to control the exothermic nature of the process. The mixture is then allowed to warm slowly to room temperature and stirred for two days. The product is isolated by extraction with ethyl acetate and purified by distillation and recrystallization .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-(4-methoxybenzyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups.
科学的研究の応用
N-(4-methoxybenzyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a cytotoxic agent against cancer cells.
Medicine: Explored for its anti-inflammatory properties and potential use in drug delivery systems.
Industry: Utilized in the production of antibacterial and antifouling coatings
類似化合物との比較
Similar Compounds
N-benzylacrylamide: Similar structure but lacks the methoxy group, resulting in different chemical properties and reactivity.
N-(4-hydroxy-3-methoxybenzyl)acrylamide: Another derivative with additional hydroxyl group, used in antifouling applications
Uniqueness
N-(4-methoxybenzyl)acrylamide stands out due to its unique combination of the methoxybenzyl group and acrylamide backbone, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-11(13)12-8-9-4-6-10(14-2)7-5-9/h3-7H,1,8H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRCAHXQCJTFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70875-53-5 | |
| Record name | N-[(4-methoxyphenyl)methyl]prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


